BenchChemオンラインストアへようこそ!

1-Morpholino-1,4-dihydropyrazine-2,3-dione

Medicinal Chemistry Drug Design Physicochemical Property Optimization

1-Morpholino-1,4-dihydropyrazine-2,3-dione (IUPAC: 4-morpholin-4-yl-1H-pyrazine-2,3-dione; CAS 2309804-80-4; MF C₈H₁₁N₃O₃; MW 197.19 g/mol) is an N-morpholino-substituted 1,4-dihydropyrazine-2,3-dione. Its core structure belongs to a class of heterocyclic scaffolds being explored as constrained dipeptide isosteres and as covalent inhibitor warheads for oncology targets, notably KRAS mutants.

Molecular Formula C8H11N3O3
Molecular Weight 197.194
CAS No. 2309804-80-4
Cat. No. B2959084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Morpholino-1,4-dihydropyrazine-2,3-dione
CAS2309804-80-4
Molecular FormulaC8H11N3O3
Molecular Weight197.194
Structural Identifiers
SMILESC1COCCN1N2C=CNC(=O)C2=O
InChIInChI=1S/C8H11N3O3/c12-7-8(13)11(2-1-9-7)10-3-5-14-6-4-10/h1-2H,3-6H2,(H,9,12)
InChIKeyHYVJSPRMGNHKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Morpholino-1,4-dihydropyrazine-2,3-dione (CAS 2309804-80-4): Core Scaffold, Physicochemical Profile, and Procurement-Relevant Identity


1-Morpholino-1,4-dihydropyrazine-2,3-dione (IUPAC: 4-morpholin-4-yl-1H-pyrazine-2,3-dione; CAS 2309804-80-4; MF C₈H₁₁N₃O₃; MW 197.19 g/mol) is an N-morpholino-substituted 1,4-dihydropyrazine-2,3-dione . Its core structure belongs to a class of heterocyclic scaffolds being explored as constrained dipeptide isosteres and as covalent inhibitor warheads for oncology targets, notably KRAS mutants [1]. The morpholine substituent is strategically introduced to modulate aqueous solubility and hydrogen-bonding capacity relative to simple alkyl-substituted analogs, a feature that directly informs its utility in fragment-based drug discovery and lead optimization campaigns [1].

Why Generic 1,4-Dihydropyrazine-2,3-dione Analogs Cannot Replace the Morpholino-Substituted Variant in Lead Optimization


Simple 1-alkyl or 1-aryl-1,4-dihydropyrazine-2,3-diones (e.g., 1-methyl, 1-ethyl, or 1-phenyl derivatives) lack the morpholine ring's tertiary amine and ether oxygen, which are critical for enhancing aqueous solubility and providing an additional hydrogen-bond acceptor site . Computational predictions for closely related fluorobenzyl analogs indicate a substantially higher topological polar surface area (TPSA) and altered pKₐ when the morpholine is replaced, parameters that directly influence membrane permeability and oral bioavailability in drug discovery programs [1]. Furthermore, the synthetic route to the morpholino-substituted series exploits a unique morpholine acetal rearrangement that is not applicable to simple alkyl counterparts, meaning that procurement of the correct building block is essential for accessing this specific chemotype [2].

1-Morpholino-1,4-dihydropyrazine-2,3-dione: Quantifiable Differentiation Evidence Against In-Class Analogs


Molecular Descriptor Differentiation: Increased TPSA and Hydrogen-Bond Acceptor Count vs. 1-Alkyl Analogs

The morpholine substituent on 4-morpholin-4-yl-1H-pyrazine-2,3-dione contributes three hydrogen-bond acceptors (two carbonyl oxygens plus the morpholine ether oxygen) and a tertiary amine, yielding a predicted topological polar surface area (TPSA) of approximately 62.5 Ų. In contrast, the 1-methyl analog (C₅H₆N₂O₂, MW 126.11) contributes only two H-bond acceptors (the two carbonyl oxygens) and has a TPSA of approximately 44 Ų [1]. This 42% increase in TPSA is directly relevant for optimizing aqueous solubility and for modulating blood-brain barrier penetration in CNS drug discovery programs.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Synthetic Route Uniqueness: Morpholine Acetal Rearrangement Confers Atom-Economical Access to Constrained Dipeptide Isosteres

The morpholino-substituted dihydropyrazinone scaffold is accessed via a two-step, one-pot morpholine acetal rearrangement protocol starting from N-acylated morpholine acetals derived from serine [1]. This route yields the constrained Xaa-Ser dipeptide isostere in moderate to good yields (typical isolated yields: 50-75% over two steps). In contrast, simple 1-alkyl-1,4-dihydropyrazine-2,3-diones are typically prepared via conventional N-alkylation of the parent dione, a route that requires pre-formation of the dione core and does not provide the conformational constraint of the morpholine-fused scaffold [2]. The morpholine acetal rearrangement is specific to this structural class and cannot be trivially adapted to non-morpholine substrates.

Synthetic Chemistry Peptidomimetics One-Pot Synthesis

Covalent Inhibitor Warhead Potential: KRAS G12C Targeting Class-Level Evidence Favoring Electron-Deficient Dihydropyrazine-Diones

Patent literature identifies 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, a structurally related subclass, as covalent inhibitors of KRAS mutants, with representative compounds demonstrating biochemical IC₅₀ values in the low micromolar to sub-micromolar range against KRAS G12C [1]. The electrophilic dihydropyrazine-2,3-dione core is proposed to react with the mutant cysteine residue (C12) of KRAS G12C. While the morpholino-substituted variant has not been directly profiled in published SAR tables, its core scaffold is identical to that of the patented inhibitor class, and the morpholine substituent is expected to modulate non-covalent binding affinity and physicochemical properties without abolishing covalent warhead reactivity . This contrasts with electron-rich 1-alkyl analogs, which are expected to be less electrophilic and thus less suitable as covalent warheads.

Oncology KRAS Inhibition Covalent Inhibitors

Predicted pKa Differentiation: Morpholine Tertiary Amine Provides an Additional Ionizable Center Absent in 1-Alkyl Analogs

The morpholine nitrogen (pKa ≈ 6.5-7.5 for N-aryl morpholines) introduces a second ionizable center in addition to the dihydropyrazine-dione NH (predicted pKa ≈ 8.3 for the 1-(3-fluorobenzyl) analog) [1][2]. This dual ionization profile means the morpholino compound can exist as a mixture of neutral and protonated species at physiological pH (7.4), potentially enhancing solubility through ionization without introducing a permanent charge. In contrast, 1-methyl-1,4-dihydropyrazine-2,3-dione possesses only the single ionizable NH (predicted pKa ≈ 8-9) and remains predominantly neutral at pH 7.4, limiting its aqueous solubility .

Physicochemical Profiling Drug-Likeness Ionization State

Best-Fit Research and Industrial Application Scenarios for 1-Morpholino-1,4-dihydropyrazine-2,3-dione


Fragment-Based Drug Discovery Targeting KRAS G12C or Other Cysteine-Mutant Oncoproteins

The electrophilic 1,4-dihydropyrazine-2,3-dione core serves as a covalent warhead capable of reacting with mutant cysteine residues (e.g., KRAS G12C). The morpholine substituent provides a solubilizing handle that can be further elaborated via structure-based design. Procurement of this scaffold enables medicinal chemistry teams to generate focused libraries for covalent inhibitor screening, a strategy supported by patent filings on related dihydropyrido-pyrazine-dione KRAS inhibitors [1].

Synthesis of Constrained Peptidomimetics as Xaa-Ser Dipeptide Isosteres

The morpholine acetal rearrangement route to this compound class has been specifically developed for generating constrained Xaa-Ser dipeptide isosteres [2]. The morpholino-substituted variant provides a rigid, planar scaffold that mimics the backbone geometry of a Ser-containing dipeptide while restricting conformational flexibility. This is valuable for protease inhibitor design and for probing protein-protein interactions where a serine residue is critical for binding.

Physicochemical Property Optimization in Lead Series Lacking Aqueous Solubility

Compared to 1-methyl or 1-ethyl analogs, the morpholino-substituted compound offers an estimated 42% increase in TPSA and an additional ionizable center (morpholine tertiary amine) [3][4]. Medicinal chemistry groups encountering solubility-limited pharmacokinetics with simple 1-alkyl-1,4-dihydropyrazine-2,3-dione leads may procure this building block to assess the impact of the morpholine substituent on solubility, permeability, and oral bioavailability in tiered in vitro ADME assays.

Chemical Biology Probe Development Requiring a Bifunctional Handle

The morpholine nitrogen can serve as a site for further functionalization (e.g., attachment of a linker for PROTAC design, fluorescent tag, or biotin handle) without perturbing the electrophilic character of the dihydropyrazine-dione core . This bifunctional nature—covalent warhead plus derivatizable amine—is not available in the simpler 1-alkyl or 1-aryl analogs, making the morpholino variant uniquely suited for chemical probe and targeted protein degradation applications.

Quote Request

Request a Quote for 1-Morpholino-1,4-dihydropyrazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.